![molecular formula C7H8BClN2O2 B595672 (1H-Indazol-4-yl)boronic acid hydrochloride CAS No. 1252598-02-9](/img/structure/B595672.png)
(1H-Indazol-4-yl)boronic acid hydrochloride
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Overview
Description
“(1H-Indazol-4-yl)boronic acid hydrochloride” is a chemical compound with the empirical formula C7H8BClN2O2 . It is also known as “Indazole-4-boronic acid hydrochloride” and has a molecular weight of 198.41 . It is typically stored in an inert atmosphere at temperatures below -20°C .
Molecular Structure Analysis
The molecular structure of “(1H-Indazol-4-yl)boronic acid hydrochloride” can be represented by the InChI code1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10)
. The compound has a topological polar surface area of 69.1 Ų and contains 12 heavy atoms . Physical And Chemical Properties Analysis
“(1H-Indazol-4-yl)boronic acid hydrochloride” is a solid compound . It has a molecular weight of 161.96 g/mol . The compound has three hydrogen bond donors and three hydrogen bond acceptors .Scientific Research Applications
Preparation of Trisubstituted Pyrimidines
Indazole-4-boronic acid, HCl is used as a reactant in the preparation of trisubstituted pyrimidines . These compounds are known to be phosphatidylinositol 3-kinase inhibitors, which are important in cancer research .
Preparation of Bisphosphonate Inhibitors
This compound is also used in the preparation of bisphosphonate inhibitors of human farnesyl pyrophosphate synthase . These inhibitors are significant in the treatment of diseases like osteoporosis and some types of cancer .
Synthesis of Indazole-containing Heterocyclic Compounds
Indazole-4-boronic acid, HCl plays a crucial role in the synthesis of indazole-containing heterocyclic compounds . These compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Development of Selective Inhibitors
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Transition Metal Catalyzed Reactions
Indazole-4-boronic acid, HCl is used in transition metal catalyzed reactions . These reactions are important in the synthesis of complex organic compounds .
Reductive Cyclization Reactions
This compound is also involved in reductive cyclization reactions . These reactions are significant in the synthesis of cyclic organic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
It’s used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .
Mode of Action
It’s known that the compound interacts with its targets to inhibit their function, which can lead to changes in cellular processes .
Biochemical Pathways
Indazole-4-boronic acid, HCl affects the phosphatidylinositol 3-kinase pathway and the farnesyl pyrophosphate synthase pathway . These pathways play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of these processes .
Pharmacokinetics
The compound is predicted to have high gi absorption .
Result of Action
It’s known that the compound’s action can lead to the inhibition of cell growth and survival .
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°c) .
properties
IUPAC Name |
1H-indazol-4-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-2-1-3-7-5(6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAILGUQNESDYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NNC2=CC=C1)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674163 |
Source
|
Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1252598-02-9 |
Source
|
Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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